LSN2814617

Vue d'ensemble

Description

LSN2814617 est un composé organique synthétique connu pour son rôle de modulateur allostérique positif du récepteur métabotropique du glutamate 5 (mGluR5). Ce composé a été étudié pour ses effets potentiels sur l’architecture du sommeil, les fonctions cognitives et ses propriétés de stimulation de l’éveil .

Méthodes De Préparation

La synthèse de LSN2814617 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l’introduction de groupes fonctionnels. Le composé est synthétisé par une série de réactions, notamment des réactions de cyclisation et de substitution. Le produit final est purifié pour atteindre un niveau de pureté élevé, généralement supérieur à 97 % .

Analyse Des Réactions Chimiques

LSN2814617 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels. Le composé peut participer à :

Oxydation : La présence du cycle oxadiazole permet des réactions d’oxydation potentielles dans des conditions spécifiques.

Réduction : Le cycle triazolo peut subir des réactions de réduction, modifiant ses propriétés électroniques.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications en neurosciences et en pharmacologie. Voici quelques-unes de ses principales applications :

Applications De Recherche Scientifique

Scientific Research Applications

-

Cognitive Disorders :

- LSN2814617 has shown promise in enhancing cognitive function in preclinical models of schizophrenia and other cognitive disturbances. Studies indicate that mGluR5 positive allosteric modulators can restore deficits in synaptic plasticity and cognitive function impaired by neuropsychiatric disorders .

- A notable study demonstrated that this compound improved performance in tasks assessing working memory and attention in rodent models, suggesting its potential for treating cognitive deficits associated with schizophrenia .

-

Sleep Regulation :

- Research indicates that this compound significantly increases wakefulness without eliciting compensatory sleep responses typically seen with other wake-promoting agents like amphetamines or caffeine. In sleep-restricted rat models, this compound maintained wakefulness more effectively than these traditional stimulants .

- The compound's effects on sleep architecture were evaluated through operant responding tasks, where it demonstrated a unique profile distinct from other stimulants, making it a candidate for further exploration in sleep disorders .

-

Neurodegenerative Diseases :

- Preliminary findings suggest that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its role in enhancing synaptic plasticity . The modulation of mGluR5 could help mitigate cognitive decline associated with these conditions.

Table 1: Summary of Preclinical Studies Involving this compound

Case Studies

-

Case Study: Cognitive Enhancement in Schizophrenia Models

- In a series of experiments using rodent models, this compound was administered to evaluate its effects on cognitive performance. The results indicated significant improvements in tasks designed to assess working memory and attention, supporting its potential use as a therapeutic agent for cognitive deficits seen in schizophrenia .

-

Case Study: Sleep Architecture Modulation

- A study examined the effects of this compound on sleep patterns in rats subjected to sleep deprivation. Results showed that while traditional stimulants led to increased wakefulness accompanied by significant compensatory sleep, this compound maintained wakefulness with minimal impact on subsequent sleep quality, suggesting its unique profile as a wake-promoting agent without adverse effects on sleep architecture .

Mécanisme D'action

LSN2814617 exerce ses effets en se liant au récepteur métabotropique du glutamate 5 (mGluR5) et en augmentant son activité. Cette modulation allostérique positive augmente la réponse du récepteur au glutamate, ce qui conduit à une augmentation de la mobilisation du calcium dans les cellules exprimant le mGluR5. Les effets de stimulation de l’éveil du composé sont attribués à sa capacité à moduler l’activité neuronale et à améliorer la connectivité du réseau cortical .

Comparaison Avec Des Composés Similaires

LSN2814617 est unique en raison de sa grande sélectivité et de sa puissance en tant que modulateur allostérique positif du mGluR5. Les composés similaires comprennent :

ADX47273 : Un autre modulateur allostérique positif du mGluR5, connu pour ses propriétés d’amélioration cognitive.

MPEP : Un modulateur allostérique négatif du mGluR5, utilisé pour étudier les effets contrastés sur l’activité du mGluR5.

MTEP : Semblable au MPEP, il s’agit d’un modulateur allostérique négatif ayant des applications en neuropharmacologie

This compound se distingue par ses effets spécifiques sur l’architecture du sommeil et ses applications thérapeutiques potentielles dans les troubles cognitifs.

Activité Biologique

LSN2814617 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), which has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and cognitive dysfunction. This article explores the biological activity of this compound, including its pharmacological profile, mechanism of action, and findings from relevant studies.

Pharmacological Profile

This compound exhibits several key pharmacological characteristics:

- Selectivity : It selectively modulates the mGlu5 receptor without significantly affecting other glutamate receptor subtypes.

- Potency : The compound has an effective concentration (EC50) of approximately 3 µM in enhancing mGlu5 receptor activity, indicating its efficacy in potentiating glutamate responses in various biological systems .

- Brain Penetration : this compound is noted for its ability to penetrate the blood-brain barrier effectively, making it suitable for central nervous system (CNS) applications .

This compound functions by binding to the allosteric site of the mGlu5 receptor, leading to a conformational change that enhances the receptor's response to its natural ligand, glutamate. This modulation is crucial in regulating synaptic plasticity and cognitive functions.

Key Mechanisms:

- Enhancement of Long-Term Potentiation (LTP) : Studies have shown that this compound can enhance LTP in hippocampal slices, a process essential for learning and memory .

- Reversal of Cognitive Deficits : In preclinical models, this compound has demonstrated the ability to reverse cognitive deficits induced by NMDA receptor antagonists, suggesting its potential utility in treating cognitive impairments associated with schizophrenia .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety profile.

Table 1: Summary of Key Research Findings

Case Study Insights

In a notable case study involving rodent models, this compound was shown to reverse amphetamine-induced hyperlocomotion without significant motor impairment, indicating a favorable safety profile . This study highlights the compound's potential as an antipsychotic agent with minimal side effects.

Propriétés

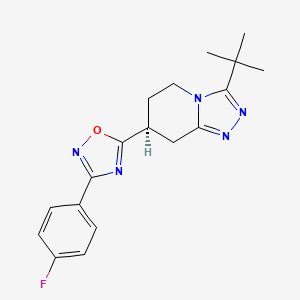

IUPAC Name |

5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJTKMKUYJGAL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.